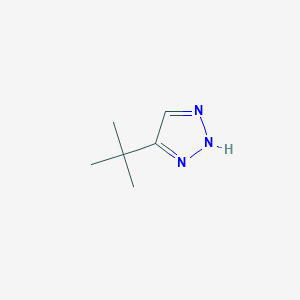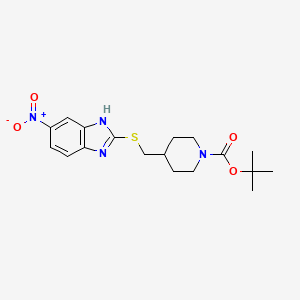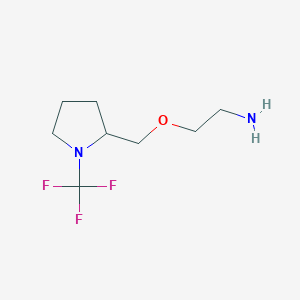
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the trifluoromethyl group and the ethanamine side chain .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and ethanamine moiety can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the ethanamine moiety may facilitate interactions with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
What sets 2-((1-(Trifluoromethyl)pyrrolidin-2-yl)methoxy)ethanamine apart is the presence of the trifluoromethyl group, which imparts unique physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug discovery and other applications .
Propiedades
Fórmula molecular |
C8H15F3N2O |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
2-[[1-(trifluoromethyl)pyrrolidin-2-yl]methoxy]ethanamine |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)13-4-1-2-7(13)6-14-5-3-12/h7H,1-6,12H2 |
Clave InChI |
BUJQXWXINZJZHA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(F)(F)F)COCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


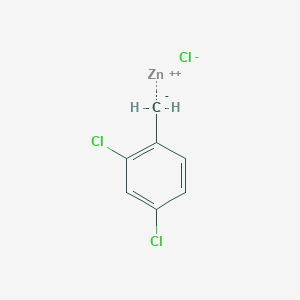
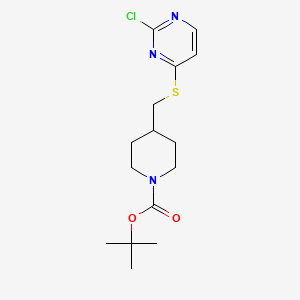


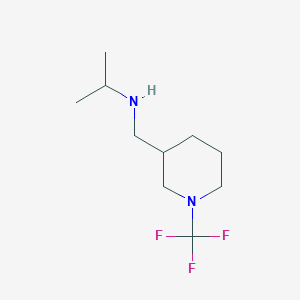


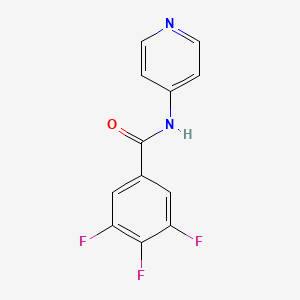

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
